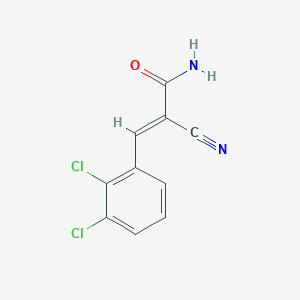![molecular formula C18H20ClNO3 B3003153 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide CAS No. 2034257-46-8](/img/structure/B3003153.png)
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide is an organic compound that features a complex structure with both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Hydroxypropyl Intermediate: This step involves the reaction of 3-chlorobenzaldehyde with a suitable reagent to form 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.
Amidation Reaction: The hydroxypropyl intermediate is then reacted with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
化学反応の分析
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated aromatic derivatives.
科学的研究の応用
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
作用機序
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but with a nitro group instead of a hydroxy group.
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives: Similar aromatic structure with different functional groups.
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
特性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-13(23-16-8-3-2-4-9-16)18(22)20-11-10-17(21)14-6-5-7-15(19)12-14/h2-9,12-13,17,21H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSKRPZPOCVRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C1=CC(=CC=C1)Cl)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
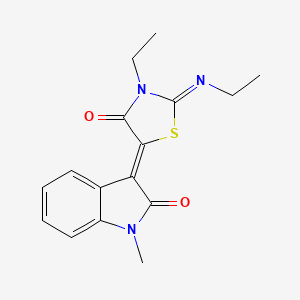
![1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3003073.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)
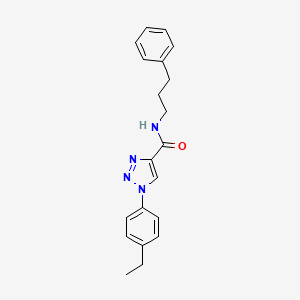
![2-{[5-(3-ethoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3003081.png)

![2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3003086.png)
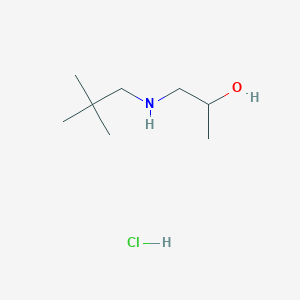
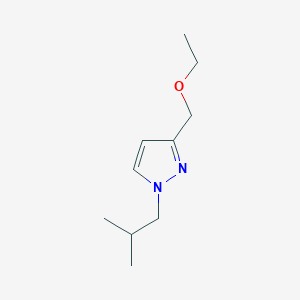
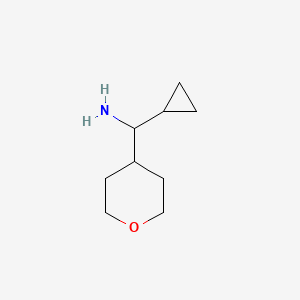
![2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3003090.png)
![2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3003092.png)
